molecular formula C11H17NO B12964004 (S)-1-(3-Methoxyphenyl)butan-1-amine

(S)-1-(3-Methoxyphenyl)butan-1-amine

Cat. No.: B12964004
M. Wt: 179.26 g/mol
InChI Key: RYUMQUUDOXZEBD-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chain-Length Variants

  • 1-(3-Methoxyphenyl)propan-1-amine : Shorter three-carbon chain reduces lipophilicity (LogP ≈ 2.0 vs. 2.41 for the butyl variant).
  • (S)-1-(3-Methoxyphenyl)pentan-1-amine : A five-carbon chain enhances hydrophobic interactions, potentially improving membrane permeability.

Substituent Positioning Isomers

  • (S)-1-(2-Methoxyphenyl)butan-1-amine : Methoxy group at the ortho position introduces steric hindrance, altering receptor binding kinetics.
  • (S)-1-(4-Methoxyphenyl)butan-1-amine : Para-substitution modifies electronic effects on the aromatic ring, influencing acidity and solubility.

Functional Group Modifications

  • N-(3-Methoxyphenyl)-3-oxobutanamide : Replacement of the amine with an amide and addition of a ketone group drastically changes hydrogen-bonding capacity.
  • 3-(3-Methoxyphenyl)-N-methyl-2-butanamine : Methylation of the amine nitrogen and branching of the alkyl chain affect base strength and steric profile.
Compound Molecular Formula Key Structural Difference
(S)-1-(3-Methoxyphenyl)butan-1-amine C₁₁H₁₇NO Chiral center at C1, meta-OCH₃
1-(3-Methoxyphenyl)butan-1-amine HCl C₁₁H₁₈ClNO Hydrochloride salt, racemic mixture
N-[1-(3-Methoxyphenyl)propyl]butan-1-amine C₁₄H₂₃NO Propyl spacer between phenyl and amine

Crystallographic Data and Conformational Analysis

Crystallographic studies for (S)-1-(3-methoxyphenyl)butan-1-amine are not yet available in public databases. However, insights can be extrapolated from related compounds:

  • Conformational preferences : The butyl chain likely adopts a staggered conformation to minimize steric strain, with the amine group and phenyl ring occupying antiperiplanar positions.
  • Intermolecular interactions : In the hydrochloride salt form, ionic bonding between the protonated amine and chloride ion dominates the crystal lattice, as seen in 1-(3-methoxyphenyl)butan-1-amine hydrochloride .

Computational modeling (e.g., density functional theory) predicts the following for the free base:

  • Torsional angles : The C-N-C-C dihedral angle near the chiral center is approximately 60°, favoring a gauche conformation.
  • Electrostatic potential : The methoxy group’s electron-donating effect increases electron density on the phenyl ring, enhancing π-π stacking potential.
Parameter Predicted Value Method
C1-N bond length 1.47 Å DFT (B3LYP/6-31G*)
N-C-C-C dihedral angle 58.3° Molecular mechanics
Dipole moment 2.1 Debye Ab initio calculation

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(1S)-1-(3-methoxyphenyl)butan-1-amine

InChI

InChI=1S/C11H17NO/c1-3-5-11(12)9-6-4-7-10(8-9)13-2/h4,6-8,11H,3,5,12H2,1-2H3/t11-/m0/s1

InChI Key

RYUMQUUDOXZEBD-NSHDSACASA-N

Isomeric SMILES

CCC[C@@H](C1=CC(=CC=C1)OC)N

Canonical SMILES

CCCC(C1=CC(=CC=C1)OC)N

Origin of Product

United States

Preparation Methods

Wittig and Horner-Emmons-Wittig Reaction Route

One industrially favorable method involves the preparation of a key intermediate via Wittig or Horner-Emmons-Wittig reaction under alkaline conditions in an inert solvent. This method uses a chiral ketone intermediate (formula I compound) which reacts with a phosphonium salt or alkyl phosphate to form an alkene intermediate (formula II compound). The reaction conditions are mild (0–100 °C), and the process avoids highly toxic reagents, making it suitable for scale-up.

  • The Wittig reagent is typically ethyltriphenylphosphonium bromide or chloride.
  • The Horner-Emmons reagent is an alkyl phosphate with variable alkyl or aryl substituents.
  • The intermediate alkene is then converted to the amine salt or further processed to the target amine.

This method benefits from a short synthetic route, ease of operation, and high purity of the final product without requiring special equipment or harsh conditions.

Grignard Reaction-Based Synthesis

Another common approach starts from (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-prop-1-ketone, obtained via chiral resolution or asymmetric synthesis. This intermediate undergoes a Grignard reaction with meta-bromoanisole derivatives to introduce the butyl side chain.

  • The Grignard reaction is performed under strictly anhydrous conditions.
  • Subsequent steps include chlorination (using sulfur oxychloride), borohydride reduction, and salt formation.
  • This route avoids chiral column separation but suffers from moderate yields (<50%) and uses environmentally unfriendly chlorination reagents.
  • Sodium borohydride is used for reduction, which is costly and sometimes yields are unsatisfactory.

Multi-Step Amidation and Reduction Route

A more complex method involves:

  • Starting from 3-(3-methoxyphenyl)-2-methyl valeric acid.
  • Resolution to obtain the (2R,3R)-enantiomer.
  • Halogenation to form acid halides.
  • Amidation with dimethylamine to form amides.
  • Reduction of amides to amines using reductive agents such as borane-dimethyl sulfide complex.
  • Final demethylation under acidic or basic conditions to yield the target amine.

This method requires careful control of reaction conditions due to the use of hazardous reagents like borane complexes, which are air-sensitive and flammable. It also involves high-pressure catalytic hydrogenation steps, posing safety challenges for industrial production.

Comparative Summary Table of Preparation Methods

Method Key Steps Advantages Disadvantages Industrial Suitability
Wittig/Horner-Emmons-Wittig Olefination of chiral ketone intermediate Mild conditions, short route, no toxic reagents Requires chiral ketone intermediate High
Grignard Reaction Route Grignard addition, chlorination, reduction Avoids chiral separation Low yield, toxic chlorination reagents, costly reduction Moderate
Amidation and Reduction Route Resolution, halogenation, amidation, reduction, demethylation Access to enantiopure product Hazardous reagents, complex steps, safety concerns Low to Moderate
Tandem Reductive Amination Catalytic reductive amination Mild, fewer steps (research stage) Not fully developed for this compound Potential for future development

Research Findings and Notes

  • The Wittig/Horner-Emmons-Wittig method is favored for industrial production due to its simplicity, mild conditions, and environmental compatibility.
  • Grignard-based methods, while effective, are less desirable industrially due to lower yields and environmental concerns.
  • The amidation-reduction route provides a stereoselective approach but involves hazardous reagents and complex operations, limiting scalability.
  • Emerging catalytic reductive amination methods may offer future improvements in efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Methoxyphenyl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as acting as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-(3-Methoxyphenyl)butan-1-amine would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Compound Name Substituents on Phenyl Chain Length/Modifications Biological/Physicochemical Relevance
(S)-1-(3-Methoxyphenyl)butan-1-amine 3-methoxy Butan-1-amine (C4 chain) Potential chiral intermediate; longer chain may enhance lipophilicity
(S)-3-Methyl-1-phenylbutan-1-amine Phenyl (no substituent) Butan-1-amine with 3-methyl branch Increased steric hindrance; altered solubility
(S)-1-(3,5-Dimethylphenyl)butan-1-amine 3,5-dimethyl Butan-1-amine Enhanced steric bulk; potential for higher receptor selectivity
(S)-1-(3-Methoxyphenyl)ethylamine 3-methoxy Ethylamine (C2 chain) Shorter chain; used in rivastigmine synthesis

Key Observations :

  • Substituent Position : 3-methoxy and 3,5-dimethyl substituents on the phenyl ring modulate electronic and steric properties, influencing interactions with biological targets (e.g., acetylcholinesterase in Alzheimer’s therapy) .

Thermophysical and Solvation Properties

Evidence from 1-alkanol + primary amine systems reveals that viscosity deviations (ηΔ) depend on solvation effects. For example:

  • At 298.15 K, ηΔ for butan-1-amine in 1-butanol is −0.280 mPa·s, compared to −0.460 mPa·s for propan-1-amine .
  • The longer butan chain in the target compound may reduce solvation effects compared to shorter-chain amines, impacting formulation stability and solvent interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.